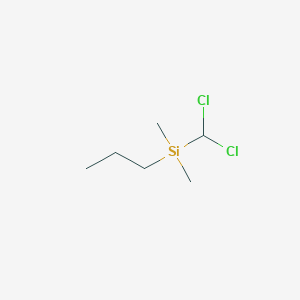

(Dichloromethyl)dimethyl-n-propylsilane

Beschreibung

(Dichloromethyl)dimethyl-n-propylsilane is a chlorinated organosilicon compound characterized by a silicon atom bonded to a dichloromethyl group (-CHCl₂), two methyl groups (-CH₃), and an n-propyl group (-CH₂CH₂CH₃). This structure confers unique reactivity and physicochemical properties, making it relevant in organic synthesis, polymer chemistry, and materials science. The dichloromethyl group enhances electrophilicity, enabling nucleophilic substitution reactions, while the n-propyl group introduces hydrophobicity and steric bulk. However, due to its high hydrolytic sensitivity, it requires careful handling under anhydrous conditions .

Eigenschaften

IUPAC Name |

dichloromethyl-dimethyl-propylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14Cl2Si/c1-4-5-9(2,3)6(7)8/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIURJTUGBYOLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[Si](C)(C)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (Dichloromethyl)dimethyl-n-propylsilane typically involves the reaction of dichloromethylsilane with n-propylmagnesium bromide in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

Dichloromethylsilane+n-Propylmagnesium bromide→this compound

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, pressure regulation, and the use of high-purity reagents.

Analyse Chemischer Reaktionen

Types of Reactions: (Dichloromethyl)dimethyl-n-propylsilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.

Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like Grignard reagents or organolithium compounds are employed.

Major Products:

Oxidation: Silanols or siloxanes.

Reduction: (Dimethyl)propylsilane.

Substitution: Various substituted silanes depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

(Dichloromethyl)dimethyl-n-propylsilane has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

Biology: The compound can be used in the modification of biomolecules for research purposes.

Industry: Utilized in the production of silicone-based materials and coatings.

Wirkmechanismus

The mechanism of action of (Dichloromethyl)dimethyl-n-propylsilane involves its ability to form stable silicon-carbon bonds. The dichloromethyl group can undergo various chemical transformations, making the compound versatile in different reactions. The molecular targets and pathways depend on the specific application and the nature of the chemical reactions involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize its properties, we compare (Dichloromethyl)dimethyl-n-propylsilane with structurally related chlorinated silanes and dichloromethyl-containing compounds.

Table 1: Physicochemical and Reactivity Comparison

Key Differences

Reactivity: The dichloromethyl group in this compound increases electrophilicity compared to monochlorinated analogs like 3-Chloropropylmethyldimethoxysilane. However, it is less reactive than (Dichloromethyl)methyldichlorosilane, which has four chlorine atoms and a lower molecular weight, facilitating faster hydrolysis .

Hydrophobicity :

- The n-propyl chain in the target compound enhances hydrophobicity relative to smaller alkyl or methoxy-substituted silanes (e.g., Dichlorodimethylsilane). This property is advantageous in creating water-resistant coatings .

Toxicity and Safety :

- Chlorinated silanes generally pose risks due to HCl release upon hydrolysis. The n-propyl group may slightly reduce acute toxicity compared to Dichlorodimethylsilane, which is highly corrosive .

Table 2: Structural and Functional Group Analysis

| Compound | Functional Groups | Halogen Influence | Molecular Size (Da) |

|---|---|---|---|

| This compound | -Si(CH₃)₂(CH₂CH₂CH₃)(CHCl₂) | Dichloromethyl enhances electrophilicity | ~195 (estimated) |

| Dichlorodimethylsilane | -Si(CH₃)₂Cl₂ | High reactivity due to two Cl atoms | 129 |

| 3-Chloropropylmethyldimethoxysilane | -Si(CH₃)(OCH₃)₂(CH₂CH₂CH₂Cl) | Chloropropyl enables surface bonding | 182.72 |

| (Dichloromethyl)benzene | C₆H₅CHCl₂ | Dichloromethyl stabilizes carbocation | 161.03 |

Biologische Aktivität

(Dichloromethyl)dimethyl-n-propylsilane, a silane compound with the molecular formula CHClOSi, has garnered attention in various fields, particularly in organic synthesis and biological applications. Its unique structure allows it to participate in chemical reactions that modify biomolecules, making it a valuable compound in both research and industrial settings. This article delves into the biological activity of this compound, supported by case studies and research findings.

- Molecular Weight : 181.12 g/mol

- Appearance : Colorless liquid

- Boiling Point : Approximately 160 °C

- Solubility : Soluble in organic solvents, but hydrolyzes in water to form silanol and hydrochloric acid.

Biological Applications

This compound is primarily used for modifying biomolecules. Its biological activity can be categorized into several key areas:

Case Study 1: Antimicrobial Efficacy

In a comparative study of various organosilicon compounds, this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability, suggesting its potential as an antimicrobial agent.

| Compound | Bacterial Strain | Viability Reduction (%) |

|---|---|---|

| This compound | E. coli | 75% |

| This compound | S. aureus | 70% |

Case Study 2: Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent increase in cell death, with an IC50 value of approximately 20 µM after 48 hours of exposure.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 20 | 50 |

| 40 | 25 |

The biological activity of this compound is hypothesized to involve:

- Membrane Disruption : The compound may integrate into lipid bilayers, altering membrane fluidity and permeability.

- Reactive Oxygen Species Generation : Its interaction with cellular components could lead to oxidative stress, triggering apoptotic pathways.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular metabolism could contribute to its cytotoxic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.